molecular formula C11H15N3O B2641755 N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide CAS No. 2097921-81-6

N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide

Cat. No.: B2641755
CAS No.: 2097921-81-6
M. Wt: 205.261
InChI Key: CLFJFVVYOIUNAU-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide” is a compound that likely belongs to the class of organic compounds known as benzamides or naphthalenes . These are organic compounds containing a carboxamido substituent attached to a benzene or naphthalene ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through intermediate derivatization methods (IDMs) . For instance, twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized to enhance quinclorac potency .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Annulation Methods for Pyrazole Derivatives : A study demonstrates the Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to afford 1,3,5-trisubstituted pyrazoles. This efficient method allows access to structurally diverse pyrazole derivatives, indicating the utility of similar cyclopropane and pyrazole structures in synthesizing complex molecules (Xue et al., 2016).

  • Antitumor Agents : Benzothiazole derivatives synthesized from compounds structurally related to N-cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide show selective cytotoxicity against tumorigenic cell lines, highlighting the potential of cyclopropane and pyrazole derivatives in cancer therapy (Yoshida et al., 2005).

  • Catalyzed Reactions for Pyrazoline Formation : Research on Lewis acid catalyzed reactions of donor–acceptor cyclopropanes with 1- and 2-pyrazolines forming substituted 2-pyrazolines and 1,2-diazabicyclo[3.3.0]octanes showcases the reactivity of cyclopropane derivatives in constructing complex nitrogen-containing structures (Tomilov et al., 2010).

  • N-Cyclopropylation of Cyclic Amides and Azoles : A study reports the direct transfer of a cyclopropyl group onto the nitrogen of heterocycles or amides, a method that could be of interest for introducing cyclopropyl groups into molecules similar to the target compound for pharmaceutical applications (Gagnon et al., 2007).

  • Synthesis of Pyrazole Derivatives : The transformation of 1H-pyrazole-3-carboxylic acid into various 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives showcases the versatility of pyrazole compounds in synthesizing biologically active molecules, potentially relevant to the chemistry of compounds like this compound (Yıldırım et al., 2005).

Properties

IUPAC Name

N-cyclopropyl-2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-10(4-5-12-14)8-6-9(8)11(15)13-7-2-3-7/h4-5,7-9H,2-3,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFJFVVYOIUNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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